molecular formula C30H32ClN5O3S B2459740 3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422283-50-9

3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2459740
CAS No.: 422283-50-9
M. Wt: 578.13
InChI Key: HDDJHFSQDCYGIQ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H32ClN5O3S and its molecular weight is 578.13. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN5O3S/c1-39-27-6-3-2-5-26(27)35-17-15-34(16-18-35)14-4-13-32-28(37)22-9-12-24-25(19-22)33-30(40)36(29(24)38)20-21-7-10-23(31)11-8-21/h2-3,5-8,10-11,22,24-25H,4,9,12-20H2,1H3,(H,32,37)(H,33,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQOJUCZDKJPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)C3CCC4C(C3)NC(=S)N(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinazolines and features a complex structure that includes a piperazine moiety and a chloro-substituted phenyl group. The structural formula can be represented as follows:

C20H24ClN3O2S\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Antineoplastic Activity

Research has indicated that compounds similar to the target molecule exhibit significant antitumor activity. For instance, a study on related tetrahydroquinazoline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, particularly in breast and lung cancer lines .

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated through various in vivo studies. A notable investigation reported that derivatives of tetrahydroquinazolines significantly prolonged survival times in animal models subjected to acute cerebral ischemia. The compound was shown to reduce neuronal death and improve functional recovery post-injury .

Interaction with Dopamine Receptors

The piperazine component of the compound suggests potential interactions with dopamine receptors, particularly D3 receptors. Modifications to the piperazine structure have been linked to increased receptor affinity and selectivity, which could lead to therapeutic applications in treating disorders such as schizophrenia or Parkinson's disease .

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Binding : The piperazine moiety enhances binding affinity to neurotransmitter receptors.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to reduced tumor growth.
  • Neuroprotection : The compound may inhibit excitotoxicity and oxidative stress in neuronal cells.

Case Studies

Study Findings Reference
Study on Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range
Neuroprotection in IschemiaProlonged survival and reduced mortality rates in mice with induced cerebral ischemia
D3 Receptor InteractionIncreased binding affinity observed with modifications to the piperazine structure

Scientific Research Applications

Pharmacological Properties

  • Dopamine Receptor Modulation :
    • The compound has been studied for its potential to modulate dopamine receptors, particularly the D3 receptor. Modifications of similar compounds have shown improved affinity and selectivity towards this receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease .
  • Antidepressant Activity :
    • Compounds with similar piperazine structures have demonstrated antidepressant-like effects in animal models. The presence of the methoxyphenyl group may enhance serotonin receptor activity, suggesting potential use in treating depression .
  • Cancer Therapeutics :
    • The structural components of the compound indicate possible anti-cancer properties. Compounds that feature similar quinazoline scaffolds have been reported to inhibit tumor growth and induce apoptosis in cancer cells . Further studies are warranted to evaluate the specific efficacy of this compound against various cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that can yield derivatives with varied pharmacological profiles. For instance:

  • Modification of Functional Groups : Changing substituents on the piperazine or quinazoline rings can lead to derivatives with enhanced bioactivity or reduced toxicity. This approach is common in drug development to optimize pharmacokinetic properties .

Case Studies

  • Neuropharmacological Studies :
    • A study focusing on compounds similar to this one demonstrated significant improvements in cognitive function in rodent models when administered at specific dosages, indicating its potential as a cognitive enhancer .
  • Clinical Trials for Depression :
    • Preliminary trials involving piperazine derivatives showed promise in alleviating symptoms of major depressive disorder. The mechanism was attributed to enhanced serotonergic activity, which could be relevant for the compound under discussion .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureTarget ActionObserved Effects
Compound AStructure AD3 Receptor AgonistImproved mood in animal models
Compound BStructure BSerotonin Receptor ModulatorAntidepressant effects
Compound CStructure CAnti-cancer AgentInhibition of tumor growth

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperazine-quinazoline core in this compound?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Coupling reactions : Use of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with Et3N in THF to activate carboxyl groups for amide bond formation .
  • Piperazine functionalization : Alkylation or substitution at the piperazine nitrogen using chloro- or methoxy-phenyl groups under reflux conditions (e.g., acetonitrile with NaOH) .
  • Purification : Silica gel column chromatography with gradient elution (e.g., CH2Cl2:MeOH ratios) to isolate intermediates .

Q. How are structural ambiguities resolved during characterization of this compound?

  • Methodological Answer :

  • NMR analysis : <sup>1</sup>H and <sup>13</sup>C NMR verify regioselectivity in piperazine substitution (e.g., distinguishing N-alkylation vs. O-alkylation) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and detects side products (e.g., incomplete deprotection of Boc groups) .
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios validate purity (>95%) and rule out solvent residues .

Advanced Research Questions

Q. How can solvent polarity and temperature be optimized to improve yield in the final cyclization step?

  • Methodological Answer :

  • Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization rates but may increase side reactions. THF/water mixtures balance reactivity and selectivity .
  • Temperature control : Reflux (70–80°C) accelerates ring closure but requires inert atmospheres (N2) to prevent oxidation of sulfanylidene groups .
  • Kinetic monitoring : Use HPLC to track reaction progress and identify byproducts (e.g., dimerization) .

Q. What strategies address contradictions in receptor-binding data between in vitro and in vivo models?

  • Methodological Answer :

  • Receptor profiling : Radioligand binding assays (e.g., <sup>3</sup>H-labeled compounds) quantify affinity for serotonin/dopamine receptors. Discrepancies may arise from metabolic instability or blood-brain barrier penetration .
  • Metabolite identification : LC-MS/MS analyzes plasma/tissue samples to detect active metabolites that contribute to in vivo efficacy .
  • Computational docking : Molecular dynamics simulations reconcile binding site interactions (e.g., piperazine-π stacking vs. hydrogen bonding) .

Q. How does the 2-methoxyphenyl substituent on the piperazine ring influence pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Shake-flask method or HPLC retention time predicts lipophilicity. The methoxy group increases LogP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .
  • CYP450 inhibition assays : Human liver microsomes assess metabolic stability. Methoxy groups may reduce CYP3A4-mediated oxidation, prolonging half-life .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD (Powder X-ray Diffraction) : Distinct diffraction patterns (e.g., 2θ peaks at 12.5°, 18.7°) identify crystalline vs. amorphous forms .
  • DSC (Differential Scanning Calorimetry) : Endothermic peaks correlate with melting points; polymorphs show variations of 5–10°C .
  • Solid-state NMR : <sup>13</sup>C CP/MAS NMR detects hydrogen-bonding networks in different polymorphs .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s antimicrobial vs. neuropharmacological activity?

  • Methodological Answer :

  • Dose-response studies : Test across concentration ranges (nM–µM) to identify biphasic effects (e.g., antimicrobial activity at µM vs. receptor modulation at nM) .
  • Target deconvolution : CRISPR-Cas9 knockout models confirm whether activity is mediated via bacterial enzymes (e.g., DNA gyrase) or neuronal receptors (e.g., 5-HT1A) .

Q. Why do computational predictions of solubility contradict experimental measurements?

  • Methodological Answer :

  • Force field selection : AMBER vs. CHARMM parameters may overestimate hydrogen-bonding capacity. Experimental validation via nephelometry is critical .
  • Aggregation studies : Dynamic light scattering (DLS) detects nanoaggregates at high concentrations, reducing apparent solubility .

Comparative Structural Analysis

Q. How does this compound’s activity compare to analogs with 4-chlorophenyl vs. 3-chlorophenyl substitutions?

  • Methodological Answer :

  • SAR (Structure-Activity Relationship) profiling : Synthesize analogs and test in parallel assays. 4-Chlorophenyl derivatives show 10-fold higher affinity for σ1 receptors due to optimal halogen positioning .
  • Crystallography : Co-crystal structures with target proteins reveal steric clashes caused by 3-chlorophenyl groups .

Tables of Key Data

Property Value/Method Reference
Molecular Weight 592.11 g/mol (C30H30ClN5O4S)
Purity (HPLC) ≥95% (C18 column, 0.1% TFA/MeCN gradient)
LogP (Experimental) 3.2 ± 0.3 (Shake-flask, pH 7.4)
CYP3A4 IC50 12.5 µM (Human liver microsomes)

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